2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid
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Overview
Description
2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid is an organic compound that features a naphthalene ring system fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid typically involves the condensation of 3-oxo-2-naphthaldehyde with 2-aminobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Oxonaphthalen-1(2H)-ylidene)methyl]amino}benzoic acid: Similar structure but with a different position of the oxo group.
2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.
Uniqueness
2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51951-01-0 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(3-hydroxynaphthalen-2-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-13-6-2-1-5-12(13)9-14(17)11-19-16-8-4-3-7-15(16)18(21)22/h1-11,20H,(H,21,22) |
InChI Key |
PCQROVQVRRCCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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